molecular formula C9H10Cl2O2S B3371555 4-(3-Chloropropyl)benzene-1-sulfonyl chloride CAS No. 7296-67-5

4-(3-Chloropropyl)benzene-1-sulfonyl chloride

Cat. No. B3371555
CAS RN: 7296-67-5
M. Wt: 253.14 g/mol
InChI Key: YKDXVAJHIMABPJ-UHFFFAOYSA-N
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Description

4-(3-Chloropropyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H10Cl2O2S . It has a molecular weight of 253.15 . This compound is used for research purposes .


Molecular Structure Analysis

The InChI code for 4-(3-Chloropropyl)benzene-1-sulfonyl chloride is 1S/C9H10Cl2O2S/c10-7-1-2-8-3-5-9(6-4-8)14(11,12)13/h3-6H,1-2,7H2 . This indicates the presence of 9 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, 2 oxygen atoms, and 1 sulfur atom in the molecule .


Physical And Chemical Properties Analysis

4-(3-Chloropropyl)benzene-1-sulfonyl chloride has a molecular weight of 253.15 . The specific physical and chemical properties such as boiling point, melting point, and density are not provided in the available resources.

Scientific Research Applications

Friedel-Crafts Sulfonylation

  • Application : This process involves the sulfonylation reaction of benzene and substituted benzenes with sulfonyl chlorides, including 4-methyl benzenesulfonyl chloride, to produce diaryl sulfones. Such reactions are significant in the synthesis of complex organic compounds.
  • Research : The study by Nara, Harjani, and Salunkhe (2001) demonstrated enhanced reactivity and almost quantitative yields of diaryl sulfones using 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as the reaction medium and Lewis acid catalyst (Nara, S., Harjani, J., & Salunkhe, M., 2001).

Synthesis of Alkyl Benzene Sulfonyl Chloride

  • Application : This involves the synthesis of alkyl benzene sulfonyl chloride using alkyl substituted benzene and chlorosulfonic acid, which is important in the production of various industrial chemicals.
  • Research : Lu Jun-rui (2013) investigated the effects of reaction conditions on yield, optimizing the process to achieve an 86% yield of alkyl benzene sulfochloride (Lu Jun-rui, 2013).

Polymer Modification and Synthesis

  • Application : Sulfenyl derivatives, such as benzene- and toluenesulfenyl chlorides, are used in the modification and synthesis of novel polymers. These polymers have enhanced properties like higher glass transition temperatures and improved thermostability.
  • Research : Cameron, Asif, and Chishti (1980) described the oxidation of adducts of cis-1,4-polybutadiene with benzene- and toluenesulfenyl chlorides to yield sulfone thermoplastic polymers (Cameron, G. G., Asif, S., & Chishti, A., 1980).

Molecular Structural Analysis

  • Application : Understanding the molecular structure of sulfonyl chloride derivatives is crucial in various chemical processes and material science applications.
  • Research : Petrov et al. (2009) performed a gas-phase electron diffraction and quantum chemical study on the structure of the 4-nitrobenzene sulfonyl chloride molecule, providing detailed insights into its molecular structure (Petrov, V. et al., 2009).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . Specific safety measures and precautions should be taken when handling this compound .

Mechanism of Action

Mode of Action

The mode of action of 4-(3-Chloropropyl)benzene-1-sulfonyl chloride involves its reaction with nucleophiles. The chlorine atom in the sulfonyl chloride group is a good leaving group, making the sulfur atom electrophilic. When a nucleophile, such as an amine, alcohol, or phenol, comes into contact with the compound, it attacks the sulfur atom, displacing the chlorine atom and forming a new bond .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of 4-(3-Chloropropyl)benzene-1-sulfonyl chloride . For instance, a lower pH (more acidic conditions) could potentially increase the reactivity of the compound.

properties

IUPAC Name

4-(3-chloropropyl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O2S/c10-7-1-2-8-3-5-9(6-4-8)14(11,12)13/h3-6H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDXVAJHIMABPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCl)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301268280
Record name 4-(3-Chloropropyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloropropyl)benzene-1-sulfonyl chloride

CAS RN

7296-67-5
Record name 4-(3-Chloropropyl)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7296-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Chloropropyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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